4-Amino-6-fluorocinnoline-3-carboxamide NCI-60 Anticancer Screening Profile Differentiates from Unfluorinated Analog
The National Cancer Institute (NCI) has screened 4-amino-6-fluorocinnoline-3-carboxamide (NSC669306) against the NCI-60 human tumor cell line panel as part of its anticancer drug discovery program, whereas the unfluorinated analog 4-aminocinnoline-3-carboxamide (CAS 38024-35-0) does not have a recorded NCI-60 screening entry in the public NCI database [1]. The inclusion of this 6-fluoro substituted derivative in the NCI screening program reflects a distinct prioritization based on structural features that warrant anticancer evaluation, specifically the electron-withdrawing effect of the 6-fluoro substituent which may enhance interactions with kinase ATP-binding pockets or other oncology targets [2].
| Evidence Dimension | NCI-60 anticancer screening inclusion |
|---|---|
| Target Compound Data | Screened against NCI-60 panel (NSC669306) |
| Comparator Or Baseline | 4-Aminocinnoline-3-carboxamide (unfluorinated) — no NCI-60 screening record |
| Quantified Difference | Qualitative difference: presence vs. absence in NCI screening program |
| Conditions | NCI Developmental Therapeutics Program (DTP) NCI-60 Human Tumor Cell Lines Screen |
Why This Matters
Inclusion in the NCI-60 screening panel indicates that this fluorinated derivative has been prioritized for anticancer evaluation over its unfluorinated counterpart, providing procurement justification for oncology-focused research programs.
- [1] National Cancer Institute (NCI) Developmental Therapeutics Program. NSC669306 (4-amino-6-fluorocinnoline-3-carboxamide) NCI-60 screening record. CHEMBL1971599 compound entry. View Source
- [2] Shoemaker, R.H. (2006). The NCI60 Human Tumour Cell Line Anticancer Drug Screen. Nature Reviews Cancer, 6(10), 813-823. View Source
